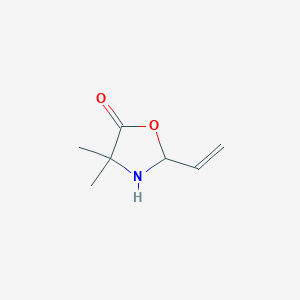
3-(2-(4-Hydroxy-4-phenyl-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Hydroxy-4-phenyl-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PEP005, and its synthesis method involves several steps that require specialized equipment and expertise.
Mechanism Of Action
The mechanism of action of PEP005 involves the activation of protein kinase C (PKC) enzymes, which play a critical role in regulating cell growth, differentiation, and apoptosis. PEP005 binds to and activates the PKC isoforms, leading to the downstream activation of various signaling pathways that result in the observed biological effects.
Biochemical And Physiological Effects
PEP005 has been shown to induce apoptosis in various cancer cell lines, including melanoma, breast cancer, and prostate cancer. Additionally, PEP005 has been found to reduce inflammation and promote wound healing in psoriasis and skin disorder models. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
PEP005 has several advantages for use in laboratory experiments, including its potent and selective activation of PKC enzymes, which allows for the precise modulation of downstream signaling pathways. However, the compound's limited solubility and potential toxicity at higher concentrations can pose challenges for experimental design and interpretation.
Future Directions
Future research on PEP005 could focus on its potential therapeutic applications in other disease areas, such as Alzheimer's disease and diabetes. Additionally, further studies could explore the compound's mechanism of action in greater detail, including its interaction with other signaling pathways and potential synergistic effects with other compounds. Finally, efforts to optimize the synthesis method and improve the compound's solubility and bioavailability could enhance its potential for clinical use.
Synthesis Methods
The synthesis of PEP005 involves the condensation of 4-nitrobenzaldehyde and thiosemicarbazide to form 2-(4-nitrophenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with 4-phenylpiperidine-4-ol to form the final product, 3-(2-(4-Hydroxy-4-phenyl-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone. The synthesis process requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Scientific Research Applications
PEP005 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, psoriasis, and skin disorders. In cancer research, PEP005 has been found to induce apoptosis in cancer cells and inhibit tumor growth. In psoriasis and skin disorder research, PEP005 has been shown to reduce inflammation and promote wound healing.
properties
CAS RN |
182188-88-1 |
|---|---|
Product Name |
3-(2-(4-Hydroxy-4-phenyl-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone |
Molecular Formula |
C22H25N3O4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O4S/c26-20-16-30-21(17-6-8-19(9-7-17)25(28)29)24(20)15-14-23-12-10-22(27,11-13-23)18-4-2-1-3-5-18/h1-9,21,27H,10-16H2 |
InChI Key |
XDEWPWGNMSOAKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
synonyms |
3-[2-(4-hydroxy-4-phenyl-1-piperidyl)ethyl]-2-(4-nitrophenyl)thiazolid in-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



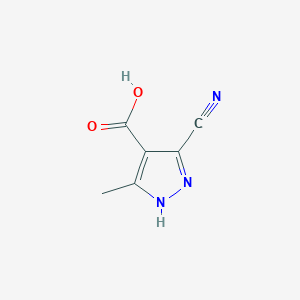
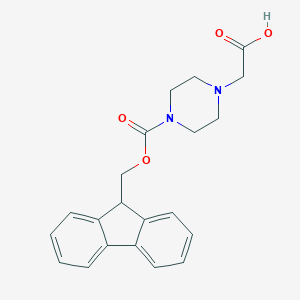
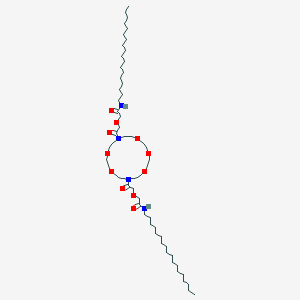
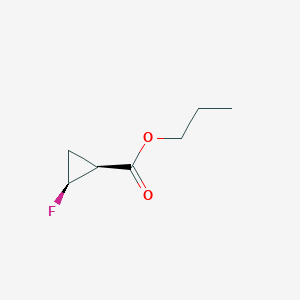
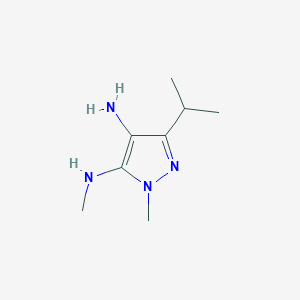


![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)


